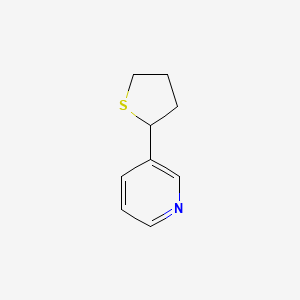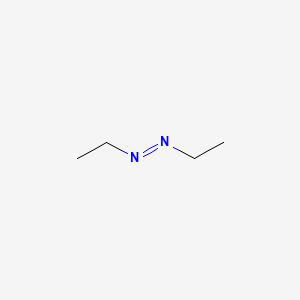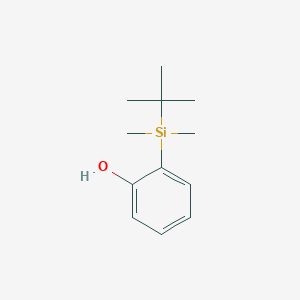
2-(TERT-BUTYLDIMETHYLSILYL)PHENOL
概要
説明
2-(tert-Butyldimethylsilyl)phenol is an organosilicon compound with the molecular formula C12H20OSi. It is a derivative of phenol where the hydrogen atom of the hydroxyl group is replaced by a tert-butyldimethylsilyl group. This compound is commonly used in organic synthesis as a protecting group for phenols and alcohols due to its stability and ease of removal under specific conditions .
作用機序
Target of Action
2-(TERT-BUTYLDIMETHYLSILYL)PHENOL, also known as 2-[tert-Butyl(dimethyl)silyl]phenol or DTXSID10512861, is a silylating reagent . It primarily targets functional groups in organic compounds, such as alcohols, phenols, and carboxylic acids . These functional groups play a crucial role in the structure and reactivity of organic compounds.
Mode of Action
The compound interacts with its targets by adding a tert-butyldimethylsilyl (TBDMS) group to each –COOH, –NH2, –SH, –SO2H, and –OH functional group . This process is known as silylation . The addition of the TBDMS group increases the stability of the functional groups, making them less susceptible to solvolysis .
Biochemical Pathways
The silylation process affects various biochemical pathways. The downstream effects of these changes can be significant, leading to the synthesis of new compounds or the modification of existing ones .
Pharmacokinetics
As a silylating agent, it is likely to be rapidly metabolized in the body, with the TBDMS group being cleaved off and excreted . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a silylating agent. By adding a TBDMS group to functional groups in organic compounds, it can alter their reactivity and stability . This can lead to changes in the compounds’ physical and chemical properties, as well as their biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability can be influenced by factors such as light, heat, and moisture .
準備方法
Synthetic Routes and Reaction Conditions
2-(tert-Butyldimethylsilyl)phenol can be synthesized by reacting phenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using tert-butyldimethylsilyl chloride and phenol under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-(tert-Butyldimethylsilyl)phenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can convert it back to phenol.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, OsO4, and CrO3 are commonly used.
Reduction: Reducing agents such as LiAlH4 and NaBH4 are employed.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) in THF are used for the removal of the silyl group.
Major Products Formed
Oxidation: Formation of silyl ethers.
Reduction: Regeneration of phenol.
Substitution: Formation of various substituted phenols depending on the reagents used.
科学的研究の応用
2-(tert-Butyldimethylsilyl)phenol is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for phenols and alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Industry: Applied in the production of specialty chemicals and materials
類似化合物との比較
Similar Compounds
- tert-Butyldiphenylsilyl ether
- Trimethylsilyl ether
- Triisopropylsilyl ether
Uniqueness
2-(tert-Butyldimethylsilyl)phenol is unique due to its balance of stability and ease of removal. It is more hydrolytically stable than trimethylsilyl ethers and less sterically hindered than tert-butyldiphenylsilyl ethers, making it a versatile protecting group in organic synthesis .
特性
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20OSi/c1-12(2,3)14(4,5)11-9-7-6-8-10(11)13/h6-9,13H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHZEIGCCAXUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512861 | |
| Record name | 2-[tert-Butyl(dimethyl)silyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82772-29-0 | |
| Record name | 2-[tert-Butyl(dimethyl)silyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


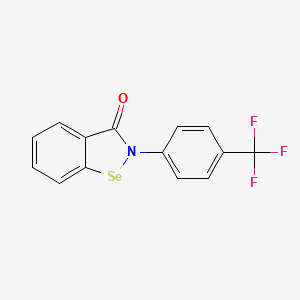
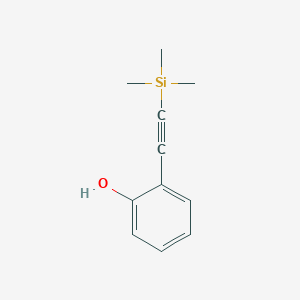
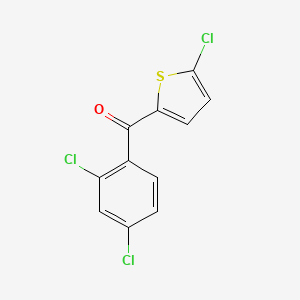
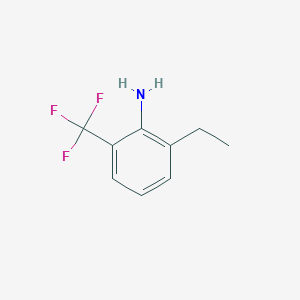
![Magnesium, chloro[(trimethylsilyl)ethynyl]-](/img/structure/B3057516.png)
![Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B3057517.png)
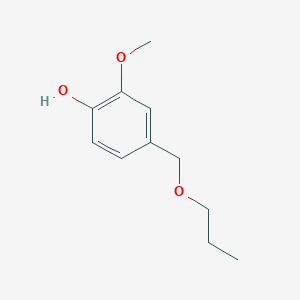
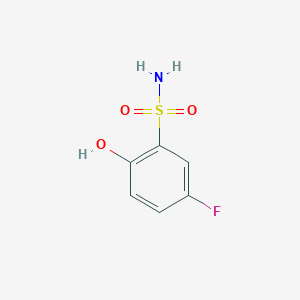
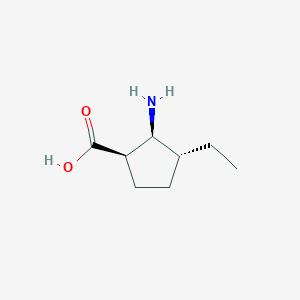
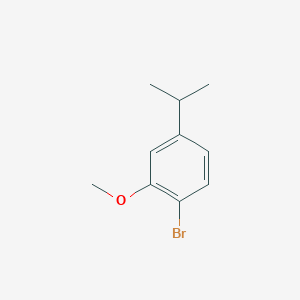
![4-Nitrobenzo[a]pyren-1-ol](/img/structure/B3057526.png)
